molecular formula C18H19N3O4 B2726359 (2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(3-(pyridazin-3-yloxy)piperidin-1-yl)methanone CAS No. 2034447-71-5

(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(3-(pyridazin-3-yloxy)piperidin-1-yl)methanone

Cat. No.: B2726359
CAS No.: 2034447-71-5
M. Wt: 341.367
InChI Key: FQRMQXJEARGIBW-UHFFFAOYSA-N
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Description

(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(3-(pyridazin-3-yloxy)piperidin-1-yl)methanone is a synthetic small molecule of significant interest in medicinal chemistry and pharmacology, designed primarily for research applications. Its molecular architecture, which integrates a 2,3-dihydrobenzo[b][1,4]dioxine moiety linked via a carbamide group to a 3-(pyridazin-3-yloxy)piperidine scaffold, suggests potential as a key intermediate or a targeted ligand for biological evaluation. Compounds featuring the 1,4-benzodioxine core have been identified as promising scaffolds in drug discovery, particularly as inhibitors of enzymes like Poly(ADP-ribose) polymerase 1 (PARP1), a well-established anticancer drug target involved in DNA repair processes . The piperidine and pyridazine elements present in the structure are privileged fragments in neuropharmacology, frequently found in compounds developed as modulators of central nervous system (CNS) receptors. For instance, recent research efforts have focused on developing molecules with piperidine ether derivatives as positive allosteric modulators of the muscarinic acetylcholine receptor M4, a target with a major role in cognitive processing and the potential treatment of neurological and psychiatric disorders such as schizophrenia . This compound is supplied exclusively for Research Use Only and is intended for utilization in non-clinical laboratory settings. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers may employ this chemical tool for high-throughput virtual screening campaigns, target identification and validation studies, structure-activity relationship (SAR) exploration, and the synthesis of more complex chemical entities. Its structure positions it as a valuable asset for advancing programs in oncology research, particularly in investigating DNA damage response mechanisms, as well as in CNS drug discovery aimed at modulating GPCR signaling pathways.

Properties

IUPAC Name

2,3-dihydro-1,4-benzodioxin-5-yl-(3-pyridazin-3-yloxypiperidin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O4/c22-18(14-5-1-6-15-17(14)24-11-10-23-15)21-9-3-4-13(12-21)25-16-7-2-8-19-20-16/h1-2,5-8,13H,3-4,9-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQRMQXJEARGIBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=C3C(=CC=C2)OCCO3)OC4=NN=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound (2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(3-(pyridazin-3-yloxy)piperidin-1-yl)methanone is a synthetic organic molecule that combines a dihydrobenzo[d]dioxin moiety with a pyridazinyl-piperidine unit. This unique structure suggests potential interactions within biological systems, which could lead to various pharmacological effects. Understanding the biological activity of this compound is crucial for its potential applications in medicinal chemistry and drug development.

Structural Characteristics

The compound features:

  • Dihydrobenzo[b][1,4]dioxin moiety : Known for its stability and potential to engage in diverse chemical reactions.
  • Pyridazinyl-piperidine unit : This part of the molecule may contribute to its biological activity through specific receptor interactions.

Biological Activity Overview

The biological activity of this compound is hypothesized based on structural analogs and preliminary studies. While specific empirical data on this compound is limited, similar compounds have shown various activities, including:

  • Anticancer properties : Many derivatives of benzo[d]dioxin have been studied for their anticancer effects, particularly against leukemia and solid tumors.
  • Antimicrobial activity : Compounds with similar structures have demonstrated efficacy against bacterial and fungal strains.

Case Studies and Empirical Data

  • Antileukemic Activity :
    • A study on pyrroloquinoxaline derivatives demonstrated cytotoxic activity against human leukemia cell lines (HL60, K562, U937). The IC50 values indicated moderate to high potency in inhibiting cell proliferation, suggesting that structurally similar compounds may exhibit comparable effects .
  • Mechanistic Studies :
    • Research on related compounds has indicated that the mechanism of action may involve apoptosis induction and cell cycle arrest. For instance, compounds with similar dioxin structures have been shown to activate apoptotic pathways in cancer cells .
  • Binding Affinity Studies :
    • Preliminary data from BindingDB indicates that compounds with similar structural motifs exhibit binding affinities to various biological targets. This suggests that the compound may interact with receptors or enzymes relevant to therapeutic applications .

Data Table: Biological Activity Comparison

Compound NameStructure FeaturesIC50 (µM)Activity Type
Compound ADihydrobenzo[d]dioxin derivative10Antileukemic
Compound BPyridazine derivative5Antimicrobial
This compoundUnique combinationTBDTBD

Future Research Directions

Given the structural uniqueness of this compound, future research should focus on:

  • Synthesis and Characterization : Developing robust synthetic routes to produce the compound with high purity and yield.
  • Biological Testing : Conducting bioassays to evaluate its efficacy against specific cancer cell lines and other biological targets.
  • Mechanistic Studies : Investigating the molecular mechanisms underlying its biological activity to predict therapeutic efficacy and safety profiles.

Scientific Research Applications

Biological Activities

Research indicates that compounds with similar structural characteristics exhibit various biological activities. The following sections detail specific applications and findings related to this compound.

Anticancer Activity

Several studies have investigated the potential of similar compounds as inhibitors of cellular metabolic processes associated with cancer. For instance, the inhibition of MAT2A (methionine adenosyltransferase 2A) has been linked to anticancer effects. Compounds that include the dihydrobenzo[b][1,4]dioxin structure have shown promise in targeting metabolic pathways crucial for tumor growth and survival .

Antimicrobial Properties

The compound's structural elements suggest potential antimicrobial activity. Research on related derivatives has demonstrated efficacy against various bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans. The synthesis and characterization of such derivatives often involve evaluating their antimicrobial properties through disc diffusion methods .

Neuropharmacological Effects

The piperidine component is known for its role in neuropharmacology. Compounds containing piperidine rings have been studied for their effects on neurotransmitter systems, potentially offering therapeutic benefits in treating neurological disorders. Investigations into the neuroprotective effects of similar compounds suggest that they may modulate pathways involved in neurodegeneration .

Case Studies

Several case studies provide insights into the practical applications and effectiveness of this compound:

Case Study 1: Anticancer Efficacy

In a study focusing on MAT2A inhibitors, compounds similar to (2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(3-(pyridazin-3-yloxy)piperidin-1-yl)methanone were evaluated for their ability to inhibit tumor cell proliferation in vitro. Results indicated significant reductions in cell viability at specific concentrations, suggesting a dose-dependent response .

Case Study 2: Antimicrobial Testing

A series of synthesized derivatives were tested against various microbial strains using standard antimicrobial susceptibility testing methods. The results showed promising zones of inhibition for several compounds, indicating strong antimicrobial properties compared to control agents like fluconazole .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize this compound, comparisons are drawn with structurally analogous methanone derivatives and related heterocyclic systems. Key parameters include molecular weight, solubility, binding affinity, and synthetic accessibility.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents/Modifications Molecular Weight (g/mol) Key Properties/Applications References
(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(3-(pyridazin-3-yloxy)piperidin-1-yl)methanone Benzo[b][1,4]dioxin + piperidine Pyridazin-3-yloxy at piperidin-3-position ~385.4 (calculated) Potential CNS activity (hypothesized)
(5-Amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone (7a) Thiophene + pyrazole Amino, hydroxy, cyano groups ~335.3 (reported) Anticancer activity (in vitro)
[5-(1H-Indol-3-yl)-3-phenyl-4,5-dihydropyrazol-1-yl]pyridin-3-yl methanone (3a) Pyridine + pyrazoline Indole, phenyl substituents ~382.4 (reported) Antimicrobial properties
Ethyl 2,4-diaminothiophene-5-yl-3-carboxylate methanone (7b) Thiophene + ester Ethyl carboxylate, diamine groups ~353.4 (reported) Fluorescence sensing applications

Key Observations

Structural Diversity and Bioactivity: The target compound’s benzo[b][1,4]dioxin core distinguishes it from thiophene- or pyridine-based analogs like 7a and 3a. Pyridazin-3-yloxy substitution (vs. pyrazole or indole in 7a and 3a) may alter hydrogen-bonding interactions with targets, as pyridazine’s dual nitrogen atoms can act as hydrogen-bond acceptors.

Synthetic Complexity :

  • The synthesis of the target compound likely involves multi-step coupling reactions (e.g., nucleophilic substitution at the piperidine oxygen), contrasting with the simpler Gewald-type thiophene synthesis used for 7a and 7b .

Pharmacological Potential: While 7a and 3a have demonstrated anticancer and antimicrobial activities, the target compound’s biological data remain speculative.

Research Findings and Limitations

  • Experimental Gaps: No direct in vitro or in vivo data for the target compound are reported in the provided evidence. Studies on analogs (e.g., 7a) highlight the importance of substituent positioning for activity, but extrapolation to the target compound is tentative .

Notes

  • Evidence Limitations: The provided literature lacks direct data on the target compound, necessitating reliance on structural analogs and general methanone chemistry .
  • Authoritative Sources : Journals such as Journal of Chemical and Pharmaceutical Research (2014) and Molecules (2012) underpin the analysis but highlight the need for newer studies .

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